molecular formula C6H7N3O2 B13079939 6-Amino-8-hydroxy-5,7-diazaspiro[2.5]octa-5,7-dien-4-one

6-Amino-8-hydroxy-5,7-diazaspiro[2.5]octa-5,7-dien-4-one

Katalognummer: B13079939
Molekulargewicht: 153.14 g/mol
InChI-Schlüssel: SLANZZDELCYZBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-amino-5,7-diazaspiro[25]oct-5-ene-4,8-dione is a spiro compound characterized by its unique structure, which includes a spiro junction between two rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5,7-diazaspiro[2.5]oct-5-ene-4,8-dione typically involves the reaction of aromatic amines with spiro diesters. One common method includes the reaction of aniline with a spiro diester under specific conditions, such as toluene at 60°C for 12 hours . The reaction may also involve the use of reagents like HOBT ammonium salt and EDCI in a solvent mixture of THF/DMF .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

6-amino-5,7-diazaspiro[2.5]oct-5-ene-4,8-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Hydrogen gas (H₂) with Pd/C catalyst is commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

6-amino-5,7-diazaspiro[2.5]oct-5-ene-4,8-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as an inhibitor of specific enzymes or pathways.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-amino-5,7-diazaspiro[2.5]oct-5-ene-4,8-dione involves its interaction with molecular targets, such as enzymes or receptors. The spiro structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of target molecules. The exact pathways and molecular targets are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-amino-5,7-diazaspiro[25]oct-5-ene-4,8-dione is unique due to its specific spiro junction and the presence of amino and diaza groups

Eigenschaften

Molekularformel

C6H7N3O2

Molekulargewicht

153.14 g/mol

IUPAC-Name

6-amino-5,7-diazaspiro[2.5]oct-6-ene-4,8-dione

InChI

InChI=1S/C6H7N3O2/c7-5-8-3(10)6(1-2-6)4(11)9-5/h1-2H2,(H3,7,8,9,10,11)

InChI-Schlüssel

SLANZZDELCYZBL-UHFFFAOYSA-N

Kanonische SMILES

C1CC12C(=O)NC(=NC2=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.